1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

Description

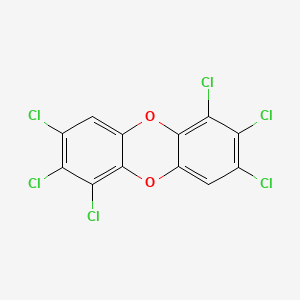

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUIPQDHHPDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023824 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin is a fluffy white solid. (NTP, 1992), White solid; [CAMEO] White crystals; [MSDSonline] | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2722 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.6X10-11 mm Hg at 25 °C /extrapolated/ | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

57653-85-7 | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057653857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L7A4G3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

545 to 547 °F (NTP, 1992), 285-286 °C | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin

This guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HCDD), a polychlorinated dibenzo-p-dioxin (B167043) (PCDD) of significant environmental and toxicological interest. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Core Chemical and Physical Properties

1,2,3,6,7,8-HCDD is a solid, crystalline compound.[1] Like other dioxins, it is characterized by low water solubility and low volatility.[2][3] It is a persistent organic pollutant and has a high potential for bioaccumulation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of 1,2,3,6,7,8-HCDD and related congeners for comparison.

| Property | Value for 1,2,3,6,7,8-HCDD | Value for Related Congeners |

| Molecular Formula | C₁₂H₂Cl₆O₂[4][5] | - |

| Molecular Weight | 390.9 g/mol [4] | - |

| CAS Number | 57653-85-7[4][5] | - |

| Melting Point | 285-286 °C (545-547 °F)[1] | 243-244 °C (469-471 °F) for 1,2,3,7,8,9-HCDD[6] |

| Boiling Point | Data not available; likely decomposes at high temperatures. | - |

| Water Solubility | Insoluble[1] | 0.2 µg/L for 2,3,7,8-TCDD[7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | Not experimentally determined; estimated to be high. | 7.4 (XLogP3 computed value for 1,2,3,7,8,9-HCDD)[6] |

| Vapor Pressure | Data not available. | 4.88 x 10⁻¹¹ mm Hg at 25°C for 1,2,3,7,8,9-HCDD[6] |

Toxicological Profile: Interaction with the Aryl Hydrocarbon Receptor (AhR)

The toxicity of 1,2,3,6,7,8-HCDD, like other dioxins, is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][8] 1,2,3,6,7,8-HCDD is an agonist of the AhR, with reported EC₅₀ values of 5.4 and 9.3 nM in a reporter assay at 4 and 8 hours, respectively.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of 1,2,3,6,7,8-HCDD to the AhR initiates a cascade of molecular events leading to changes in gene expression that are associated with its toxic effects. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[8]

Upon ligand binding, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[2][8] In the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[2][8] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes.[2] This binding event recruits co-activator proteins and initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[8] The induction of these enzymes is a hallmark of dioxin exposure.

Experimental Protocols

AhR Reporter Assay for Dioxin Activity

This protocol provides a general methodology for determining the agonistic activity of compounds like 1,2,3,6,7,8-HCDD on the Aryl Hydrocarbon Receptor using a cell-based luciferase reporter assay.[9][10][11]

Objective: To quantify the activation of the AhR by a test compound.

Principle: The assay utilizes mammalian cells that have been engineered to express the luciferase reporter gene under the control of a promoter containing Dioxin-Responsive Elements (DREs).[9] Activation of the AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.[9]

Materials:

-

AhR reporter cells (commercially available)

-

Cell culture medium

-

Test compound (e.g., 1,2,3,6,7,8-HCDD) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., TCDD)

-

96-well white, clear-bottom cell culture plates

-

Luciferase detection reagent

-

Luminometer

Procedure:

-

Cell Plating: Plate the AhR reporter cells in a 96-well plate at a predetermined density and allow them to attach and recover for a specified period (e.g., 4-6 hours) in a CO₂ incubator at 37°C.[10][12]

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in cell culture medium. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid cytotoxicity.

-

Cell Treatment: Remove the plating medium from the cells and add the prepared compound dilutions. Include wells with medium and solvent only as negative controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 22-24 hours) in a CO₂ incubator at 37°C to allow for gene expression.[12]

-

Lysis and Luminescence Measurement: Remove the treatment medium and add the luciferase detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

-

Data Acquisition: After a short incubation period (e.g., 5-10 minutes) to stabilize the luminescent signal, measure the light output from each well using a luminometer.[10]

-

Data Analysis: The relative light units (RLUs) are proportional to the level of AhR activation. Plot the RLU values against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

EPA Method 1613: Analysis of Chlorinated Dibenzo-p-dioxins and Dibenzofurans

This method outlines the standardized procedure for the detection and quantification of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in various environmental matrices.[13][14]

Objective: To perform isomer-specific quantification of PCDDs and PCDFs.

Principle: The method employs isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to achieve high sensitivity and specificity.[13] Known amounts of ¹³C-labeled internal standards are added to the sample prior to extraction. The native compounds are then quantified by comparing their response to that of the corresponding labeled internal standard.

General Workflow:

-

Sample Spiking: A known amount of a solution containing ¹³C-labeled PCDD and PCDF internal standards is added to the sample.[13]

-

Extraction: The method for extraction depends on the sample matrix.

-

Water: Samples are typically extracted using liquid-liquid extraction with a solvent like methylene (B1212753) chloride.

-

Solid/Tissue: Samples are often extracted using a Soxhlet apparatus with a suitable solvent mixture (e.g., hexane/methylene chloride).[13]

-

-

Extract Cleanup: The raw extract contains numerous interfering compounds that must be removed. This is a multi-step process that may include:

-

Acid/base washing

-

Column chromatography using various adsorbents like silica (B1680970) gel, alumina, and carbon.

-

-

Concentration: The cleaned-up extract is carefully concentrated to a small volume.

-

HRGC/HRMS Analysis: The concentrated extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer.

-

The gas chromatograph separates the different PCDD and PCDF isomers based on their boiling points and affinity for the chromatographic column.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) mode to detect the specific ions characteristic of the native and labeled compounds, providing a high degree of certainty in identification and quantification.[15]

-

-

Data Interpretation: The concentration of each native compound is calculated based on the area ratio of its chromatographic peak to that of its corresponding ¹³C-labeled internal standard.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound [webbook.nist.gov]

- 6. 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | C12H2Cl6O2 | CID 29575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 8. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. well-labs.com [well-labs.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. NEMI Method Summary - 1613B [nemi.gov]

Physicochemical Characteristics of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) is a polychlorinated dibenzo-p-dioxin (B167043) (PCDD), a class of persistent environmental pollutants known for their toxicological effects. Understanding the physicochemical characteristics of this specific congener is crucial for assessing its environmental fate, bioavailability, and toxic potential. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,6,7,8-HxCDD, detailed experimental protocols for their determination, and insights into its primary signaling pathway.

Core Physicochemical Properties

The physicochemical properties of 1,2,3,6,7,8-HxCDD dictate its behavior in various environmental and biological systems. Due to its high hydrophobicity and low volatility, this compound tends to adsorb to soil and sediments and can bioaccumulate in the fatty tissues of organisms.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1,2,3,6,7,8-HxCDD. It is important to note that while some values are from direct experimental measurements, others are estimated due to the challenges associated with analyzing this highly hydrophobic compound.

| Property | Value | Method | Reference |

| Molecular Weight | 390.9 g/mol | Calculated | --INVALID-LINK-- |

| Melting Point | 285-286 °C | Experimental | --INVALID-LINK-- |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25°C | Estimated | --INVALID-LINK-- |

| Water Solubility | Insoluble | Qualitative | --INVALID-LINK-- |

| LogKow (Octanol-Water Partition Coefficient) | 7.4 (Estimated for HxCDDs) | QSAR | --INVALID-LINK-- |

| Henry's Law Constant | 1.9 x 10⁻⁶ atm-m³/mol (Estimated for a HxCDD isomer) | Estimation | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of the physicochemical properties of highly hydrophobic compounds like 1,2,3,6,7,8-HxCDD requires specialized experimental methods. The following protocols are based on established OECD and EPA guidelines, adapted for the specific challenges posed by this congener.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Given the extremely low water solubility of 1,2,3,6,7,8-HxCDD, the Column Elution Method is the most appropriate technique.[1]

Principle: A column packed with an inert support material is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

Methodology:

-

Preparation of the Column:

-

A suitable inert carrier material (e.g., glass beads or silica (B1680970) gel) is coated with a solution of 1,2,3,6,7,8-HxCDD in a volatile solvent.

-

The solvent is evaporated under a gentle stream of inert gas, leaving a thin layer of the test substance on the carrier material.

-

The coated carrier is packed into a chromatography column.

-

-

Elution:

-

High-purity water is pumped through the column at a low, constant flow rate to ensure equilibrium is reached.

-

The temperature of the column is maintained at a constant value (e.g., 25°C).

-

-

Analysis:

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of 1,2,3,6,7,8-HxCDD in each fraction is determined using a highly sensitive analytical method, such as High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

-

The water solubility is determined from the plateau concentration.

-

Workflow for Water Solubility Determination

Determination of Octanol-Water Partition Coefficient (LogKow) (Adapted from OECD Guideline 123)

For highly hydrophobic substances like 1,2,3,6,7,8-HxCDD, the Slow-Stirring Method is recommended to avoid the formation of micro-emulsions that can interfere with accurate measurements.[2][3]

Principle: A solution of the test substance in 1-octanol (B28484) and a volume of water are placed in a vessel and stirred slowly until partitioning equilibrium is reached. The concentrations of the substance in both phases are then determined.

Methodology:

-

Preparation:

-

Prepare a stock solution of 1,2,3,6,7,8-HxCDD in 1-octanol (pre-saturated with water).

-

Add a known volume of this solution to a known volume of water (pre-saturated with 1-octanol) in a thermostatted vessel.

-

-

Equilibration:

-

Stir the two-phase system slowly at a constant temperature (e.g., 25°C) for an extended period to allow for equilibrium to be established. The stirring speed should be sufficient to ensure mixing without creating an emulsion.

-

-

Phase Separation and Analysis:

-

Stop stirring and allow the phases to separate completely.

-

Carefully sample both the 1-octanol and water phases.

-

Extract 1,2,3,6,7,8-HxCDD from the water phase using a suitable solid-phase extraction (SPE) cartridge.

-

Elute the SPE cartridge and analyze the eluate, along with the 1-octanol sample, by HRGC/HRMS.

-

-

Calculation:

-

The LogKow is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the water phase.

-

Workflow for LogKow Determination

Determination of Henry's Law Constant

The Henry's Law Constant (H) can be estimated from the ratio of the vapor pressure to the water solubility. For a more direct measurement, a gas-stripping method can be employed, as outlined in EPA guidance.[4]

Principle: An inert gas is bubbled through an aqueous solution of the test substance, and the concentration of the substance in the off-gas is measured over time. The rate of volatilization is related to the Henry's Law Constant.

Methodology:

-

Preparation of Aqueous Solution:

-

Prepare a dilute aqueous solution of 1,2,3,6,7,8-HxCDD of known concentration.

-

-

Gas Stripping:

-

Place the solution in a temperature-controlled stripping vessel.

-

Bubble an inert gas (e.g., nitrogen) through the solution at a constant, known flow rate.

-

-

Analysis of Off-Gas:

-

The off-gas is passed through a trapping agent (e.g., a sorbent tube) to capture the volatilized 1,2,3,6,7,8-HxCDD.

-

The trapped compound is then thermally desorbed or solvent-extracted and analyzed by HRGC/HRMS.

-

-

Calculation:

-

The Henry's Law Constant is calculated from the rate of decrease of the concentration in the aqueous phase or the rate of accumulation in the trapping medium, the gas flow rate, and the volume of the liquid.

-

Signaling Pathway

The primary mechanism of toxicity for 1,2,3,6,7,8-HxCDD, like other dioxins, is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] This ligand-activated transcription factor is involved in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism.

Description of the Pathway:

-

Ligand Binding: 1,2,3,6,7,8-HxCDD, being lipophilic, readily crosses the cell membrane and binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins. The activated AhR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. The induction of these enzymes is a hallmark of dioxin exposure and can lead to both detoxification and the generation of toxic metabolites, contributing to the overall toxicity of the compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of 1,2,3,6,7,8-HxCDD, along with standardized experimental protocols for their determination and a summary of its primary signaling pathway. The high hydrophobicity and persistence of this compound underscore the importance of using sensitive and appropriate analytical methods for its study. A thorough understanding of these fundamental properties is essential for researchers and professionals working to assess the risks and develop strategies to mitigate the environmental and health impacts of this and other related dioxin congeners.

References

Synthesis of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: A Technical Overview

Disclaimer: 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-H6CDD) is a highly toxic compound and should only be handled by trained professionals in appropriately equipped laboratories with stringent safety protocols. The following information is for academic and research purposes only.

Introduction

This compound is a polychlorinated dibenzo-p-dioxin (B167043) (PCDD), a class of persistent organic pollutants.[1][2] While it is primarily known as an unintentional byproduct in the manufacturing of certain chlorinated phenols and in combustion processes, the synthesis of specific congeners like 1,2,3,6,7,8-H6CDD is essential for producing analytical standards for toxicological studies and environmental monitoring.[3][4][5][6] Detailed, publicly available laboratory protocols for the synthesis of this specific isomer are scarce, likely due to its hazardous nature. However, established general methodologies for the synthesis of PCDDs can be adapted to produce 1,2,3,6,7,8-H6CDD.

This technical guide outlines a plausible synthetic pathway for 1,2,3,6,7,8-H6CDD based on the well-known Ullmann condensation reaction.

Core Synthesis Pathway: Ullmann Condensation

The most common and versatile method for the synthesis of polychlorinated dibenzo-p-dioxins is the Ullmann condensation.[7][8][9] This reaction involves the copper-catalyzed coupling of an alkali metal salt of a chlorinated catechol with a polychlorinated benzene (B151609) derivative.[10]

For the specific synthesis of 1,2,3,6,7,8-H6CDD, a plausible approach involves the reaction of the dipotassium (B57713) salt of 3,4,5-trichlorocatechol (B154951) with 1,2,3,5-tetrachlorobenzene (B107539). The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by an intramolecular cyclization to form the dibenzo-p-dioxin ring structure.

Figure 1: Proposed synthesis pathway for 1,2,3,6,7,8-H6CDD via Ullmann condensation.

Hypothetical Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,2,3,6,7,8-H6CDD. Actual conditions would require optimization.

Materials:

-

3,4,5-Trichlorocatechol

-

1,2,3,5-Tetrachlorobenzene

-

Potassium hydroxide (KOH)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Toluene

-

Hydrochloric acid (HCl), dilute

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the Catechol Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3,4,5-trichlorocatechol in the chosen high-boiling solvent. Add two equivalents of powdered potassium hydroxide. Heat the mixture under a nitrogen atmosphere to facilitate the formation of the dipotassium salt. Water formed during the reaction should be removed, for example, by azeotropic distillation with toluene.

-

Ullmann Condensation: To the flask containing the dipotassium salt, add one equivalent of 1,2,3,5-tetrachlorobenzene and a catalytic amount of copper(I) iodide. Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) and maintain for several hours to days.[10] The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The aqueous phase is then extracted multiple times with toluene. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, using hexane or a hexane/toluene mixture as the eluent to isolate the desired 1,2,3,6,7,8-H6CDD isomer. Further purification may be achieved by recrystallization.

Quantitative Data Summary

Since this is a representative protocol, experimental yields can vary significantly. The following table summarizes the hypothetical reaction parameters.

| Parameter | Value/Condition |

| Reactants | |

| 3,4,5-Trichlorocatechol | 1.0 equivalent |

| 1,2,3,5-Tetrachlorobenzene | 1.0 equivalent |

| Potassium Hydroxide | 2.0 equivalents |

| Copper(I) Iodide | 0.1 equivalents (catalytic) |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 180-220 °C |

| Reaction Time | 24-72 hours |

| Atmosphere | Inert (Nitrogen) |

| Purification | |

| Method | Silica Gel Column Chromatography |

| Eluent | Hexane/Toluene gradient |

| Expected Yield | Highly variable, requires experimental optimization |

Experimental Workflow and Characterization

The overall workflow from synthesis to characterization involves several key stages.

Figure 2: General experimental workflow for the synthesis and characterization of 1,2,3,6,7,8-H6CDD.

Characterization of the final product is critical to confirm the identity and purity of the 1,2,3,6,7,8-H6CDD isomer. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard method for the analysis of PCDDs.[11] This technique allows for the separation of different isomers and provides accurate mass data for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a crucial tool for unambiguous structure elucidation of the synthesized compound.

Conclusion

The synthesis of 1,2,3,6,7,8-H6CDD, while not commonly detailed in public literature, can be achieved through established methods for polychlorinated dibenzo-p-dioxin formation. The Ullmann condensation of 3,4,5-trichlorocatechol with 1,2,3,5-tetrachlorobenzene represents a viable, albeit challenging, synthetic route. The successful synthesis and purification of this highly toxic compound require specialized facilities and expertise to ensure safety and to obtain a product of sufficient purity for use as an analytical standard.

References

- 1. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. Bioassay of a Mixture of this compound and 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (Dermal Study) for Possible Carcinogenicity (CAS No. 57653-85-7; CAS No. 19408-74-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassay of a Mixture of this compound and 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (Gavage) for Possible Carcinogenicity (CAS No. 57653-85-7,CAS No. 19408-74-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to the Environmental Sources and Formation of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) is a persistent and toxic chlorinated organic compound belonging to the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. These compounds, commonly known as dioxins, are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. Due to their lipophilic nature and resistance to degradation, they bioaccumulate in the food chain, posing a significant risk to human health and the environment. This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and analytical methodologies for 1,2,3,6,7,8-HxCDD.

Environmental Sources and Quantitative Data

1,2,3,6,7,8-HxCDD is primarily associated with industrial activities involving chlorine and organic compounds at high temperatures. The major environmental sources include:

-

Chemical Manufacturing: It is a significant impurity in the production of certain chlorinated chemicals, most notably pentachlorophenol (B1679276) (PCP), a wood preservative.[1][2] The manufacturing process of other chlorophenols and their derivatives, such as the herbicide 2,4,5-T, also contributes to its formation.[3]

-

Waste Incineration: Municipal solid waste incinerators (MSWIs), medical waste incinerators, and industrial waste incinerators are major sources of PCDD/Fs, including 1,2,3,6,7,8-HxCDD.[4][5][6][7][8] Incomplete combustion of organic materials in the presence of chlorine leads to the formation of these compounds.

-

Metallurgical Industries: Secondary copper smelting and other metallurgical processes that involve the heating of chlorine-containing materials can release PCDD/Fs into the environment.[2][9]

The following tables summarize the quantitative data for 1,2,3,6,7,8-HxCDD concentrations from various sources and in different environmental matrices.

Table 1: Concentrations of 1,2,3,6,7,8-HxCDD in Industrial Sources

| Industrial Source | Sample Type | Concentration of 1,2,3,6,7,8-HxCDD | Reference |

| Pentachlorophenol (PCP) Manufacturing | Technical Grade PCP | < 0.03 - 10 ppm | [10] |

| Industrial Waste Incinerator (IWIa) | Stack Flue Gas | 0.009 ng/Nm³ | [11] |

| Industrial Waste Incinerator (IWIb) | Stack Flue Gas | 0.022 ng/Nm³ | [11] |

| Municipal Solid Waste Incinerator (MSWI) | Stack Flue Gas | 1.41 ng/Nm³ | [11] |

| Medical Waste Incinerator (MWI) | Stack Flue Gas | 0.044 ng/Nm³ | [11] |

| Cement Kiln (CK) | Stack Flue Gas | 0.004 ng/Nm³ | [11] |

| Crematory (CR) | Stack Flue Gas | 1.39 ng/Nm³ | [11] |

Table 2: Concentrations of 1,2,3,6,7,8-HxCDD in Environmental Matrices

| Environmental Matrix | Location/Source | Concentration of 1,2,3,6,7,8-HxCDD | Reference |

| Soil | Near PCP-treated utility poles | 8,110 - 24,100 pg/g (dry weight) | [12] |

| Groundwater | Near industrial site | 7.6 pg/L | [13] |

| Sediment | Industrialized waterway | 0.4 - 0.5% of total TEQ | [14] |

| Ambient Air | Urban/Industrial Area | Not specifically quantified for this isomer in the search results. | |

| Sewage Sludge | Swedish Treatment Plants | 6 - 109 pg bio-TEQ/g (d.w.) for total dioxin-like compounds | [11] |

Formation Pathways of 1,2,3,6,7,8-HxCDD

The formation of 1,2,3,6,7,8-HxCDD can occur through three primary pathways: precursor-mediated synthesis, de novo synthesis, and photochemical reactions.

Precursor-Mediated Synthesis

This pathway involves the chemical transformation of chlorinated precursor compounds, primarily chlorophenols, into PCDD/Fs. The formation of 1,2,3,6,7,8-HxCDD is strongly linked to the condensation of tetrachlorophenols. Specifically, the self-condensation of 2,3,4,5-tetrachlorophenate can lead to the formation of this specific isomer.[15] This reaction is particularly relevant in the high-temperature, alkaline conditions used in the production of pentachlorophenol.

De Novo Synthesis

De novo synthesis is a major formation pathway for PCDD/Fs in thermal processes like waste incineration. It involves the formation of these compounds from elemental carbon, inorganic chlorine, and oxygen on the surface of fly ash particles, catalyzed by metals such as copper.[3] This process typically occurs in the post-combustion zone of incinerators at temperatures between 200°C and 400°C. While the exact mechanism for the formation of a specific isomer like 1,2,3,6,7,8-HxCDD is complex and not fully elucidated, the general pathway involves the chlorination of a carbonaceous matrix followed by oxidation and cyclization reactions.

Photochemical Reactions

Photochemical processes can contribute to both the formation and degradation of PCDD/Fs. While direct synthesis of 1,2,3,6,7,8-HxCDD through photochemical reactions is less documented, its degradation via photolysis is a recognized transformation pathway in the environment. Under UV irradiation, 1,2,3,6,7,8-HxCDD can undergo dechlorination. The proposed pathway involves the loss of a chlorine atom to form 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD), which can be further dechlorinated to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD).[12]

Experimental Protocols for Analysis

The accurate quantification of 1,2,3,6,7,8-HxCDD in environmental samples requires sophisticated analytical techniques due to its low concentrations and the presence of numerous interfering compounds. The standard methods are EPA Method 1613B and EPA Method 8290A, which involve isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

Sample Preparation and Extraction (General Workflow)

The following diagram illustrates a typical workflow for the analysis of PCDD/Fs in environmental samples.

Detailed Methodologies

1. Sample Extraction (Example: Fly Ash)

-

Acid Treatment: The fly ash sample is first treated with hydrochloric acid to dissolve mineral components and release trapped organic compounds.[4]

-

Soxhlet Extraction: The acid-treated sample is then extracted with a suitable solvent, typically toluene, for an extended period (e.g., 16-24 hours) using a Soxhlet apparatus.[8]

-

Pressurized Fluid Extraction (PFE): An alternative to Soxhlet, PFE (also known as Accelerated Solvent Extraction or ASE) uses elevated temperatures and pressures to extract the analytes more rapidly and with less solvent.

2. Extract Cleanup

The crude extract contains numerous interfering compounds that must be removed before instrumental analysis. This is typically achieved through a multi-step cleanup process using column chromatography.

-

Acid/Base Washing: The extract is washed with concentrated sulfuric acid to remove oxidizable organic matter, followed by a base wash (e.g., with potassium hydroxide) to remove acidic components like phenols.

-

Column Chromatography: The extract is passed through a series of chromatographic columns to separate the PCDD/Fs from other classes of compounds. Common adsorbents include:

-

Silica Gel: Often modified with acid or base to remove different types of interferences.

-

Alumina: Separates PCDD/Fs from polychlorinated biphenyls (PCBs).

-

Carbon Column: A highly effective step for isolating planar molecules like PCDD/Fs from non-planar compounds.

-

3. Instrumental Analysis (HRGC/HRMS)

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PCDD/F congeners based on their boiling points and polarity.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to selectively detect and quantify the target analytes and their isotopically labeled internal standards at very low levels. Isomer-specific identification is confirmed by comparing retention times and ion abundance ratios to those of authentic standards.[16][17]

Conclusion

1,2,3,6,7,8-HxCDD is a significant environmental contaminant originating primarily from industrial chemical production and thermal processes. Its formation through precursor-mediated and de novo synthesis pathways highlights the importance of controlling industrial emissions and combustion conditions. The analysis of this compound requires highly specialized and sensitive analytical methods to ensure accurate assessment of environmental contamination and human exposure. Continued research into the isomer-specific formation and fate of 1,2,3,6,7,8-HxCDD is crucial for developing effective risk management strategies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Congener profiles of PCDD/Fs in soil and vegetation samples collected near to a municipal waste incinerator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stefanomontanari.net [stefanomontanari.net]

- 7. Congener profiles of PCDD/Fs in soil and vegetation samples collected near to a municipal waste incinerator [periodicos.capes.gov.br]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Levels of dioxin-like compounds in sewage sludge determined with a bioassay based on EROD induction in chicken embryo liver cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentachlorophenol, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzo furans in surface soil surrounding pentachlorophenol-treated utility poles on the Kenai National Wildlife Refuge, Alaska USA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. A Guideline Value for Dioxin‐Like Compounds in Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NEMI Method Summary - 8290A [nemi.gov]

- 17. Analytical Method [keikaventures.com]

Toxicological Profile of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) is a persistent environmental pollutant belonging to the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as the manufacturing of certain chlorinated phenols and their derivatives, and during combustion processes like waste incineration.[1][2] Due to their lipophilicity and resistance to degradation, HxCDDs bioaccumulate in the food chain, posing a potential risk to human health. This technical guide provides a comprehensive overview of the toxicological profile of 1,2,3,6,7,8-HxCDD, focusing on its physicochemical properties, toxicokinetics, mechanism of toxicity, and available toxicity data.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1,2,3,6,7,8-HxCDD is fundamental to comprehending its environmental fate and toxicological behavior.

| Property | Value | Reference |

| CAS Number | 57653-85-7 | [3] |

| Molecular Formula | C₁₂H₂Cl₆O₂ | [1] |

| Molecular Weight | 390.86 g/mol | [4] |

| Physical State | White solid/crystals | [1] |

| Water Solubility | Insoluble | [4] |

| LogP (Octanol/Water Partition Coefficient) | High (Lipophilic) | [N/A] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of 1,2,3,6,7,8-HxCDD, like other dioxins, are characterized by efficient absorption, wide distribution with a preference for adipose tissue, slow metabolism, and very slow elimination.

-

Absorption: 1,2,3,6,7,8-HxCDD is readily absorbed through the gastrointestinal tract following ingestion, which is the primary route of human exposure.[1] Dermal and inhalation exposures are also possible, particularly in occupational settings.[1]

-

Distribution: Following absorption, HxCDD is transported in the blood, bound to lipoproteins, and is distributed throughout the body. Due to its high lipophilicity, it preferentially accumulates and is stored in adipose tissue and the liver. This sequestration in fat contributes to its long biological half-life.

-

Metabolism: The metabolism of 1,2,3,6,7,8-HxCDD is extremely slow and is mediated by the cytochrome P450 (CYP) enzyme system, primarily CYP1A1. The initial step involves hydroxylation, followed by conjugation to form more water-soluble metabolites that can be excreted. The rate of metabolism is a key determinant of the compound's persistence in the body.

-

Excretion: The primary route of excretion for HxCDD metabolites is through the feces via biliary elimination. A smaller fraction is excreted in the urine. The elimination half-life of 1,2,3,6,7,8-HxCDD in humans is estimated to be in the range of several years, contributing to its potential for bioaccumulation.[5]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 1,2,3,6,7,8-HxCDD and other dioxin-like compounds are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6][7]

Pathway Description:

-

Ligand Binding: In the cytoplasm, 1,2,3,6,7,8-HxCDD binds to the AhR, which is part of a cytosolic protein complex with heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.

-

Heterodimerization: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes.

-

Altered Gene Expression: This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1A2.

-

Toxic and Biological Effects: The altered expression of these and other genes disrupts normal cellular processes, leading to a wide range of toxic and biological effects, including immunotoxicity, developmental and reproductive toxicity, and carcinogenicity.

Toxicological Data

Quantitative toxicological data for 1,2,3,6,7,8-HxCDD as a single congener is limited. Much of the available data comes from studies on mixtures of HxCDD isomers or from comparisons with the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Acute Toxicity

| Species | Route | Parameter | Value | Notes | Reference |

| Rat (Male) | Oral | LD₅₀ | 1.8 mg/kg | For a mixture of 31% 1,2,3,6,7,8-HxCDD and 67% 1,2,3,7,8,9-HxCDD. | [1] |

| Rat (Female) | Oral | LD₅₀ | 0.8 mg/kg | For a mixture of 31% 1,2,3,6,7,8-HxCDD and 67% 1,2,3,7,8,9-HxCDD. | [1] |

Subchronic and Chronic Toxicity

Developmental and Reproductive Toxicity

Dioxin-like compounds, including HxCDDs, are known developmental and reproductive toxicants.[9] Exposure during critical developmental windows can lead to a range of adverse effects. However, specific NOAEL and LOAEL values for developmental toxicity of 1,2,3,6,7,8-HxCDD are not well-established.

Immunotoxicity

The immune system is a sensitive target for dioxin-like compounds.[6][7] Suppression of immune function has been observed in various animal models. While specific immunotoxicity data for 1,2,3,6,7,8-HxCDD is scarce, it is expected to exhibit immunotoxic properties similar to other dioxins.

Carcinogenicity

A bioassay of a mixture of 1,2,3,6,7,8- and 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (B196215) administered by gavage to rats and mice for 104 weeks provided evidence of carcinogenicity.[2] In female rats, there was a significant increase in the incidence of hepatocellular carcinomas or neoplastic nodules.[2][10] In mice, there was no clear evidence of carcinogenicity under the conditions of the dermal study.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the toxicological properties of 1,2,3,6,7,8-HxCDD. Below are generalized protocols for key in vitro and in vivo experiments.

6.1. In Vitro Assays

6.1.1. Competitive Aryl Hydrocarbon Receptor (AhR) Binding Assay

This assay determines the relative affinity of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand, typically [³H]-TCDD.

-

Materials:

-

Cytosolic extract containing the AhR (e.g., from rat liver).

-

Radiolabeled ligand: [³H]-2,3,7,8-TCDD.

-

Test compound: 1,2,3,6,7,8-HxCDD.

-

Hydroxylapatite (HAP) assay buffer.

-

Scintillation cocktail and vials.

-

-

Protocol:

-

Prepare a series of dilutions of the unlabeled competitor (1,2,3,6,7,8-HxCDD).

-

Incubate a constant concentration of cytosolic protein and [³H]-TCDD with the varying concentrations of the competitor.

-

After incubation, separate the receptor-bound [³H]-TCDD from the unbound ligand using the HAP assay.

-

Quantify the amount of bound radioactivity by liquid scintillation counting.

-

Plot the percentage of [³H]-TCDD displaced against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).

-

6.1.2. CYP1A1 Induction Assay (EROD Assay)

This assay measures the induction of CYP1A1 enzymatic activity in cultured cells following exposure to a test compound. The activity is determined by the O-deethylation of 7-ethoxyresorufin (B15458) to the fluorescent product resorufin.

-

Materials:

-

Cultured cells responsive to AhR agonists (e.g., H4IIE rat hepatoma cells).

-

Cell culture medium and supplements.

-

Test compound: 1,2,3,6,7,8-HxCDD.

-

7-ethoxyresorufin.

-

NADPH.

-

Resorufin standard.

-

Fluorescence plate reader.

-

-

Protocol:

-

Plate cells in a multi-well plate and allow them to attach.

-

Expose the cells to a range of concentrations of 1,2,3,6,7,8-HxCDD for a specified period (e.g., 24-72 hours).

-

After the exposure period, lyse the cells and incubate the cell lysate with 7-ethoxyresorufin and NADPH.

-

Measure the fluorescence of the resorufin product at the appropriate excitation and emission wavelengths.

-

Generate a standard curve using known concentrations of resorufin.

-

Calculate the EROD activity (pmol resorufin/min/mg protein) and plot it against the concentration of the test compound to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

-

6.2. In Vivo Toxicity Studies

In vivo studies in animal models are essential for assessing the systemic toxicity of 1,2,3,6,7,8-HxCDD. Standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP) are typically followed.[11][12]

6.2.1. General Protocol for a Subchronic Oral Toxicity Study (based on OECD Guideline 408)

-

Test Animals: Typically rats of a specified strain.

-

Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.

-

Dose Groups: At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.

-

Endpoints: The study aims to identify the target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).[13]

6.2.2. NTP Carcinogenicity Bioassay

The National Toxicology Program (NTP) conducts two-year bioassays in rodents to assess the carcinogenic potential of chemicals.[14][15]

-

Test Animals: Typically F344/N rats and B6C3F1 mice of both sexes.

-

Administration: The chemical is administered for the majority of the animals' lifespan (usually 104 weeks) via a relevant route of exposure (e.g., gavage, in feed).

-

Dose Groups: Multiple dose groups and a control group are used.

-

Observations: Animals are monitored for clinical signs and palpable masses. Body weights are recorded regularly.

-

Pathology: A complete histopathological examination of all major tissues and organs is performed on all animals.

-

Endpoint: The primary endpoint is the incidence of tumors in the dosed groups compared to the control group.

Conclusion

This compound is a toxic and persistent environmental contaminant that exerts its effects primarily through the AhR signaling pathway. While its qualitative toxicological profile is similar to other dioxin-like compounds, there is a notable lack of specific quantitative toxicity data for this individual congener. The available data, often from studies on mixtures of isomers, indicate its potential for carcinogenicity and other systemic toxicities. Further research is needed to establish clear dose-response relationships and to determine specific NOAEL and LOAEL values for various toxicological endpoints for 1,2,3,6,7,8-HxCDD. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial research, which is essential for a comprehensive risk assessment and the protection of human health.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Bioassay of a Mixture of this compound and 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (Gavage) for Possible Carcinogenicity (CAS No. 57653-85-7,CAS No. 19408-74-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin | C12HCl7O2 | CID 37270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. Immunological effects of chlorinated dibenzo-p-dioxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subchronic (13-week) toxicity of heptachlorodibenzo-p-dioxin in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Developmental Toxicity of Dioxins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. askthenerd.com [askthenerd.com]

- 11. oecd.org [oecd.org]

- 12. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 13. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Making sure you're not a bot! [catalogue.nla.gov.au]

Technical Whitepaper: The Mechanism of Action of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin on the Aryl Hydrocarbon Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including dioxins.[1][2] 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD), a potent dioxin-like compound, exerts its biological effects primarily through the activation of the AhR signaling pathway.[3] This document provides a detailed technical overview of this mechanism, presenting the canonical signaling cascade, quantitative data on HxCDD's potency, and detailed protocols for key experimental assays used in its study.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1][2][4] In its inactive state, the AhR resides in the cytoplasm, complexed with several chaperone proteins, including two molecules of heat shock protein 90 (Hsp90), the AhR-interacting protein (AIP, also known as XAP2), and p23.[4] This complex maintains the receptor in a conformation ready for ligand binding while preventing its translocation into the nucleus.[5]

The canonical mechanism of AhR activation by a ligand such as 1,2,3,6,7,8-HxCDD involves a series of well-defined steps:

-

Ligand Binding: The process is initiated when a lipophilic ligand like HxCDD diffuses across the cell membrane and binds to the PAS-B domain of the cytosolic AhR.[5]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal (NLS).[6] This triggers the translocation of the ligand-AhR complex from the cytoplasm into the nucleus.[5]

-

Chaperone Dissociation and Heterodimerization: Once inside the nucleus, the chaperone proteins dissociate from the AhR. The ligand-bound AhR then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS protein.[7][5][6][8]

-

DNA Binding: The AhR/ARNT heterodimer is the transcriptionally active form of the receptor.[9] This complex binds with high affinity to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which have a core consensus sequence of 5'-GCGTG-3'.[5][6][10][11]

-

Transcriptional Activation: Binding of the AhR/ARNT complex to DREs in the promoter or enhancer regions of target genes recruits co-activator proteins and initiates the transcription of a battery of genes.[12][13] The most well-studied of these is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[5][13] The induction of CYP1A1 is a hallmark of AhR activation.[14]

Visualization of the AhR Signaling Pathway

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) upon activation by HxCDD.

Quantitative Data: Potency of 1,2,3,6,7,8-HxCDD

The potency of dioxin-like compounds is often expressed relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This is quantified using Toxic Equivalency Factors (TEFs) and Relative Potency (REP) values derived from various in vitro and in vivo studies.[15][16][17]

| Parameter | Compound | Value | Species/System | Reference Endpoint |

| Toxic Equivalency Factor (TEF) | 1,2,3,6,7,8-HxCDD | 0.1 | Mammals (WHO 2005) | Consensus value for risk assessment.[17] |

| Relative Potency (REP) | 1,2,3,6,7,8-HxCDD | 0.0345 | Mouse Lymphoma Cells | Induction of Trifluorothymidine Resistance.[18] |

| CYP1A1 Induction (EC50) | 1,2,3,7,8-HxCDD* | ~0.1-1 nM | Rat Hepatocytes | EROD Activity.[19][20] |

| AhR Binding Affinity (Kd) | TCDD (Reference) | ~3-40 nM | Human/Mouse AhR | Radioligand Binding Assays.[21][22] |

*Note: Specific EC50 and Kd values for 1,2,3,6,7,8-HxCDD are less commonly reported than for TCDD or other major congeners. Potency is often inferred from REP studies. The data for the closely related 1,2,3,7,8-HxCDD and the reference TCDD are provided for context.

Experimental Protocols

The investigation of AhR activation by compounds like HxCDD relies on a set of established molecular biology techniques. Below are methodologies for two key assays.

AhR-Dependent Luciferase Reporter Gene Assay

This cell-based assay is a widely used high-throughput method to screen for and quantify the activity of potential AhR agonists or antagonists.[23][24][25] It utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple DREs.

Methodology:

-

Cell Culture and Seeding:

-

Culture an appropriate cell line (e.g., human hepatoma HepG2 or mouse hepatoma H1L6.1c2) engineered with a DRE-driven luciferase reporter construct.

-

Maintain cells in the recommended medium (e.g., α-MEM with 10% FBS) at 37°C in a humidified, 5% CO2 incubator.[11]

-

Trypsinize and count the cells. Seed them into a 96-well opaque plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of 1,2,3,6,7,8-HxCDD in a suitable solvent (e.g., DMSO). Include a potent agonist like TCDD as a positive control and a vehicle-only (e.g., 0.1% DMSO) as a negative control.[25]

-

Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound and controls.

-

-

Incubation:

-

Incubate the plate at 37°C for a period sufficient to allow for transcriptional activation and reporter protein expression (typically 4 to 24 hours).[25]

-

-

Luciferase Activity Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Discard the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay reagent (e.g., Promega ONE-Glo™).

-

Measure the luminescence using a plate-reading luminometer. The light intensity is directly proportional to the level of AhR activation.[25]

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to a measure of cell viability if cytotoxicity is suspected.

-

Calculate the fold induction relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response) using non-linear regression analysis.[25]

-

Visualization of Experimental Workflow

Caption: A typical experimental workflow for assessing AhR activation using a luciferase reporter gene assay.

Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression

This assay confirms that an AhR agonist induces the expression of an endogenous, physiologically relevant target gene.[23][24]

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells (e.g., primary hepatocytes or a responsive cell line) with 1,2,3,6,7,8-HxCDD as described in steps 1 and 2 of the luciferase assay protocol.

-

-

RNA Isolation:

-

After the incubation period (typically 4-8 hours for mRNA studies), lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the CYP1A1 gene, a fluorescent probe or dye (e.g., SYBR Green or a TaqMan probe), and PCR master mix.

-

Include primers for a stably expressed housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence increase in real-time as the target DNA is amplified.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for both the target gene (CYP1A1) and the housekeeping gene for each sample.

-

Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 in treated samples to that in vehicle control samples.

-

Logical Framework of HxCDD Action

The mechanism of action of 1,2,3,6,7,8-HxCDD can be understood as a logical progression from a molecular initiating event to a final adverse outcome. This framework is central to modern toxicology and risk assessment.

Caption: Logical relationship from the molecular initiating event of HxCDD-AhR binding to adverse outcomes.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AHR and its Activating Molecule ARNT Heterodimer: a Transcription Factor's Response to TCDD [biology.kenyon.edu]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. DNA binding and protein interactions of the AHR/ARNT heterodimer that facilitate gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nucleotide Specificity of DNA Binding of the Aryl Hydrocarbon Receptor:ARNT Complex Is Unaffected by Ligand Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Analysis of the Dioxin Response Elements (DREs) of the Murine CYP1A1 Gene Promoter: Beyond the Core DRE Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of cytochrome P4501A1 by 2,3,7,8-tetrachlorodibenzo-p-dioxin or indolo(3,2-b)carbazole is associated with oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a refined database of mammalian relative potency estimates for dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rais.ornl.gov [rais.ornl.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Kinetics and inductive potency of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (H7CDD) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2,3,7,8 Tetrachlorodibenzo-p-dioxin induction of cytochrome P4501A in cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 24. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 25. puracyp.com [puracyp.com]

Bioavailability and Environmental Fate of 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) is a persistent, bioaccumulative, and toxic polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congener. As an unintended byproduct of various industrial processes, its presence in the environment poses a significant risk to ecosystems and human health.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and environmental fate of 1,2,3,6,7,8-HxCDD. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's toxicokinetics and environmental behavior. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Bioavailability of 1,2,3,6,7,8-HxCDD

The bioavailability of 1,2,3,6,7,8-HxCDD, like other dioxins, is largely governed by its high lipophilicity and resistance to metabolic degradation. While specific quantitative data for this particular congener are less abundant than for the more studied 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), the available information indicates a high potential for absorption and accumulation in biological systems.

Absorption

The absorption of 1,2,3,6,7,8-HxCDD is dependent on the route of exposure and the matrix in which it is present.

-

Oral Exposure: Following ingestion, 1,2,3,6,7,8-HxCDD is readily absorbed from the gastrointestinal tract. Studies on related dioxins in laboratory animals indicate that the absorption of PCDDs from dietary sources can be high, often exceeding 50-90%.[3][4] The presence of fats and oils in the diet enhances the absorption of these lipophilic compounds. Studies on breast-fed infants have shown almost complete intestinal absorption of tetra- to hexachlorinated dioxin congeners.[5]

-

Dermal Exposure: Dermal absorption of 1,2,3,6,7,8-HxCDD is generally considered to be a less significant route of exposure compared to ingestion. However, absorption can occur, particularly with prolonged contact and when the compound is present in a solvent or soil matrix that facilitates its transfer to the skin. For chlorinated dioxins in soil, the dermal absorption is estimated to be in the range of 0.1% to 3%.[6]

-

Inhalation Exposure: Inhalation is a minor route of exposure for the general population but can be significant in specific occupational settings or near emission sources.[2] Due to their low volatility, higher chlorinated dioxins like 1,2,3,6,7,8-HxCDD are primarily associated with particulate matter in the atmosphere.

Distribution

Once absorbed, 1,2,3,6,7,8-HxCDD is distributed throughout the body, with a strong affinity for adipose tissue and the liver.

-

Tissue Partitioning: Due to its lipophilicity, 1,2,3,6,7,8-HxCDD preferentially accumulates in fatty tissues. It is also found in the liver, skin, and other organs with high lipid content. The distribution can be influenced by the dose, with higher doses leading to a greater proportion of the compound being stored in the liver.

-

Transport: In the bloodstream, 1,2,3,6,7,8-HxCDD is primarily transported bound to lipoproteins.

Metabolism

The metabolism of 1,2,3,6,7,8-HxCDD is a very slow process, contributing to its long biological half-life. Metabolism primarily occurs in the liver and is mediated by cytochrome P450 enzymes. The primary metabolic pathways for related dioxins involve hydroxylation, followed by conjugation with glucuronic acid or sulfate, which facilitates excretion.[7]

Excretion

The excretion of 1,2,3,6,7,8-HxCDD and its metabolites is extremely slow.

-

Fecal Excretion: The primary route of excretion for both the parent compound and its metabolites is through the feces via biliary excretion.[8]

-

Urinary Excretion: A smaller proportion of metabolites is excreted in the urine.

-

Lactational Transfer: Due to its lipophilicity, 1,2,3,6,7,8-HxCDD can be transferred from mother to infant through breast milk.

Biological Half-Life

The biological half-life of 1,2,3,6,7,8-HxCDD is on the order of years in humans, contributing to its significant bioaccumulation potential. The half-life can be influenced by factors such as age, body fat percentage, and smoking status.[9]